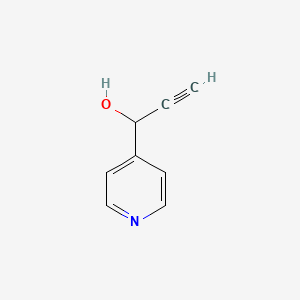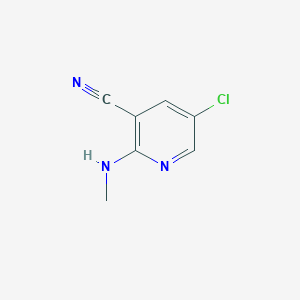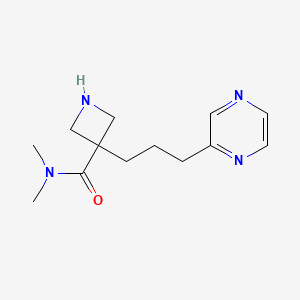
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Overview
Description
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide (3-PPAD) is a novel synthetic molecule that has recently been developed as an important tool in laboratory research. Its unique structure and properties make it an attractive reagent for a variety of applications in organic synthesis, biochemistry, and physiology.
Scientific Research Applications
High-Nitrogen Azine Energetic Compounds
Research into high-nitrogen azine energetic compounds has highlighted their significant potential in the field of energetic materials. These compounds, including pyrazine derivatives, have been studied for their synthetic methods, structural characteristics, and physical and chemical properties. Their application in propellants can improve burning rates and reduce characteristic signals, while their use in mixed explosives can decrease sensitivity and enhance detonation performance. In gas generators, these compounds can lower combustion temperatures and increase gas content, indicating a broad prospect for application in energetic materials (C. Yongjin & Ba Shuhong, 2019).
Synthesis and Biological Applications of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles has been extensively explored due to their role as pharmacophores in many biologically active compounds. Pyrazoles serve as important synthons in organic synthesis and possess a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The successful synthesis of pyrazole derivatives under various conditions highlights their significance in both combinatorial and medicinal chemistry, providing valuable strategies for the development of more active biological agents (A. M. Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives, recognized for their diverse pharmacological properties, have been the subject of numerous patents and research studies. These compounds exhibit a variety of therapeutic effects, including antibacterial, antifungal, anticancer, antidiabetic, and antiviral activities. The growing interest in pyrazine derivatives in medicinal chemistry underscores their potential in the development of new, effective, and clinically relevant compounds (S. Ferreira & C. Kaiser, 2012).
Control Strategies of Pyrazines Generation
In the context of food science, pyrazines are crucial for imparting baking, roasted, and nutty flavors to food products. The generation of pyrazines through the Maillard reaction has been a focus of research, aiming to promote their formation during food processing while minimizing the production of undesirable compounds. This balance is essential for enhancing food quality and safety, making the control of pyrazine generation a relevant area of study (Hang Yu et al., 2021).
properties
IUPAC Name |
N,N-dimethyl-3-(3-pyrazin-2-ylpropyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-17(2)12(18)13(9-15-10-13)5-3-4-11-8-14-6-7-16-11/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVWECWWAXPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CNC1)CCCC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




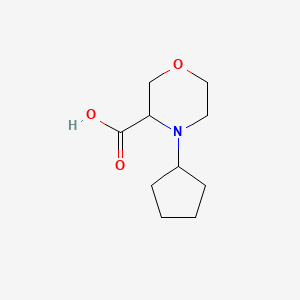
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)


![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)


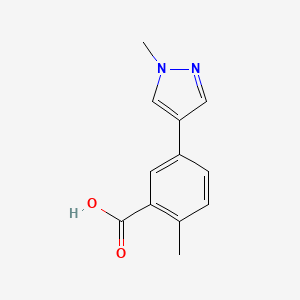
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
